Cas no 477569-57-6 (N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide is a benzothiazole-derived organic compound with potential applications in pharmaceutical and materials research. Its structure features a benzothiazole core linked to a phenyl ring and a phenoxybenzamide moiety, offering versatility in chemical interactions. This compound may exhibit notable biological activity, particularly in targeting specific enzymes or receptors, making it a candidate for drug development. Its rigid aromatic framework also suggests utility in optoelectronic materials due to possible fluorescence or charge-transport properties. The compound's synthetic accessibility and functional group compatibility further enhance its value as an intermediate in organic synthesis. Research into its precise mechanisms and applications is ongoing.
N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide structure
477569-57-6 structure
Product name:N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide
CAS No:477569-57-6
MF:C26H18N2O2S
MW:422.498324871063
CID:6135778
PubChem ID:4144132

N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide
    • 477569-57-6
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-phenoxybenzamide
    • Oprea1_130719
    • F0882-1037
    • AKOS002045115
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
    • Inchi: 1S/C26H18N2O2S/c29-25(18-14-16-20(17-15-18)30-19-8-2-1-3-9-19)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)31-26/h1-17H,(H,27,29)
    • InChI Key: SQUJEFGFNJQIKL-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=CC=CC=C1NC(C1C=CC(=CC=1)OC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 422.10889899g/mol
  • Monoisotopic Mass: 422.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5Ų
  • XLogP3: 6.4

N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-1037-2μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-1037-5μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-1037-3mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-1037-5mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-1037-20mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-1037-40mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA63969-1mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6
1mg
$245.00 2024-04-19
Life Chemicals
F0882-1037-10μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-1037-10mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0882-1037-1mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
477569-57-6 90%+
1mg
$54.0 2023-05-17

Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide

N-2-(1,3-Benzothiazol-2-yl)phenyl-4-phenoxybenzamide: A Comprehensive Overview

N-2-(1,3-Benzothiazol-2-yl)phenyl-4-phenoxybenzamide, identified by the CAS number 477569-57-6, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzothiazole moiety with a phenoxybenzamide group. The benzothiazole ring system is known for its aromatic stability and versatility in chemical reactions, making it a valuable component in the synthesis of advanced materials and bioactive compounds.

The phenoxybenzamide group further enhances the compound's functional properties. This group is commonly associated with applications in drug design due to its ability to interact with biological targets such as enzymes and receptors. Recent studies have highlighted the potential of N-2-(1,3-benzothiazol-2-yl)phenyl derivatives in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases and cancer therapy.

From a structural perspective, the compound exhibits a high degree of symmetry and conjugation, which contributes to its electronic properties. The benzene rings within the molecule provide aromatic stability, while the thiazole moiety introduces heteroatom functionality. This combination makes the compound an attractive candidate for use in optoelectronic materials, where electronic transitions and charge transport properties are critical.

Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide. Researchers have explored various coupling reactions and catalytic processes to optimize its synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.

In terms of applications, this compound has shown promise in several areas. In the pharmaceutical industry, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, its phenoxy group has been linked to antiangiogenic properties, making it a candidate for cancer treatment.

From an environmental standpoint, understanding the degradation pathways of N-2-(1,3-benzothiazol-2-yl)phenyl-4-phenoxybenzamide is crucial for assessing its ecological impact. Recent studies have focused on photodegradation mechanisms under UV light exposure, revealing that the compound undergoes fragmentation reactions that reduce its persistence in aquatic environments.

Furthermore, computational chemistry techniques have been employed to predict the physical and chemical properties of this compound. Molecular modeling studies have provided insights into its solubility profiles and interactions with biological membranes. These findings are essential for designing delivery systems in drug development.

In conclusion, N-CAS No. 477569576 represents a multifaceted organic compound with diverse applications across various scientific domains. Its unique structure and functional groups make it a valuable tool in both academic research and industrial innovation. As ongoing research continues to uncover new properties and uses for this compound, it stands poised to play a significant role in advancing modern science and technology.

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